3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

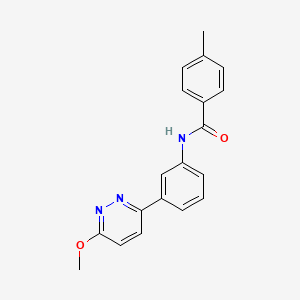

“3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine” are not detailed in the search results, pyridines can undergo various reactions. For instance, they can be alkylated at the C-4 position using mechanochemically activated magnesium (0) metal .Scientific Research Applications

Metal-Free Mediated C-3 Methylsulfanylation

A study by Chen et al. (2017) describes a regioselective C-3 methylsulfanylation of imidazo[1,2-a]pyridines using diiodine-mediated, acetone-promoted, C–S bond construction with dimethyl sulfoxide as both the source of the methylsulfanyl moiety and the solvent. This process highlights the application in synthesizing sulfur-containing compounds, which are relevant in pharmaceuticals and agrochemicals (Chen et al., 2017).

Green-Emitting Iridium(III) Complexes

Ertl et al. (2014) developed a series of green-emitting iridium(III) complexes featuring sulfanyl- or sulfone-functionalized cyclometallating ligands, including derivatives of pyridine. These complexes are used in photophysical studies, offering potential applications in OLEDs and other light-emitting materials (Ertl et al., 2014).

Synthesis and Green Metric Evaluation

Gilbile et al. (2017) discussed the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, showcasing the importance of green chemistry principles in the synthesis of pyridine derivatives. This work underlines the environmental aspect of chemical synthesis, emphasizing efficient and less wasteful processes (Gilbile et al., 2017).

FLAP Inhibitors for Therapeutic Use

Stock et al. (2011) reported on the development of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, incorporating pyridine derivatives for therapeutic applications, particularly in treating asthma and other inflammatory conditions (Stock et al., 2011).

Novel Synthesis of Pyridine-Pyrimidines

Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines via a multi-component reaction, demonstrating the utility of pyridine derivatives in creating complex heterocyclic compounds. These compounds are crucial in drug development and materials science (Rahmani et al., 2018).

Aromatization Through Hemiacetal Elimination

Tarasova et al. (2015) explored the aromatization of 2,3-dihydropyridines through hemiacetal elimination, offering insights into the chemical transformations of pyridine derivatives. This research contributes to the understanding of chemical reactivity and synthesis strategies for nitrogen-containing heterocycles (Tarasova et al., 2015).

properties

IUPAC Name |

3-(dimethoxymethyl)-5-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-11-9(12-2)7-4-8(13-3)6-10-5-7/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUSSJOUYDQYAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CN=C1)SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethoxymethyl)-5-(methylsulfanyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

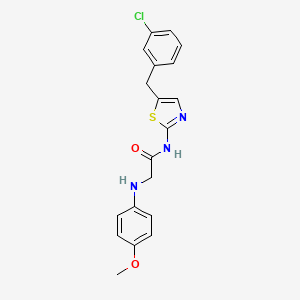

![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)

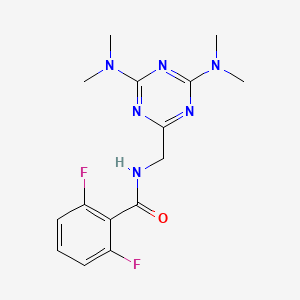

![(E)-N-(2-bromo-4-nitrophenyl)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2744556.png)

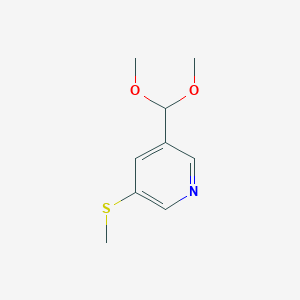

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2744564.png)

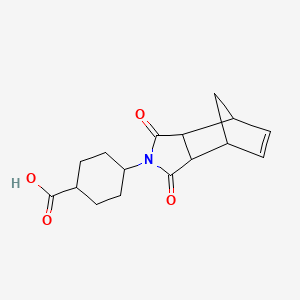

![3-[2-[4-[Hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2744572.png)